2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl
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Description
2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl is a useful research compound. Its molecular formula is C28H29N2P and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, min. 98% PhCPhos is 424.20683593 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Activity in Olefin Polymerisation
PhCPhos derivatives have been explored for their catalytic activity in the polymerization of olefins. Research by Chuchuryukin et al. (2011) showed that transmetallation of PhCPhos with transition metals like Ti, NbCl, and V leads to the formation of transition metal pincer complexes. These complexes exhibited high activity in ethene polymerization when immobilized on MgCl2-based supports (Chuchuryukin et al., 2011).
Reactivity and Ligand Transformation
Sues et al. (2014) studied the reactivity of ruthenium phosphido species generated through the deprotonation of a tripodal phosphine ligand. The study revealed insights into ligand fragmentation and the formation of neutral phosphido complexes, which have implications for hydrophosphination reactions (Sues et al., 2014).
In Situ Synthesis of Diphosphine Rhodium Complexes
Meissner et al. (2015) conducted systematic investigations into the in situ synthesis of neutral dinuclear rhodium diphosphine complexes. These complexes are critical for various applications, and the study provided insights into their preparation and the factors affecting their formation (Meissner et al., 2015).
Anticancer Activity of Gold(I) Diphosphines
Research into gold(I) diphosphines prepared from N-heterocyclic sources by Horvath et al. (2012) explored their anticancer activity both in vitro and in vivo. The study indicated the potential of PhCPhos derivatives in the development of new anticancer treatments (Horvath et al., 2012).
Synthesis and Catalytic Applications
Doherty et al. (2009) reported the synthesis of biaryl diphosphines via a regioselective double Diels-Alder cycloaddition-elimination sequence. The study highlighted the efficiency of these ligands in the palladium-catalyzed amination of aromatic bromides, showcasing their importance in catalytic applications (Doherty et al., 2009).
Properties
IUPAC Name |
2-(2-diphenylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVYUHVZHVUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447963-71-4 |
Source
|
Record name | 2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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